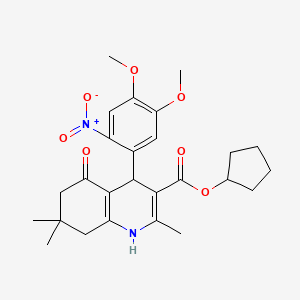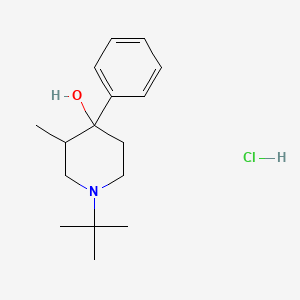
1-methoxy-4-(3-phenoxypropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(3-phenoxypropoxy)benzene is a chemical compound that is commonly known as ICI 118,551. It is a selective beta-2 adrenergic receptor antagonist that is used in scientific research. This compound is widely used in the field of pharmacology and biochemistry to study the function of beta-2 adrenergic receptors and their role in various physiological processes.
Mécanisme D'action
ICI 118,551 acts as a selective beta-2 adrenergic receptor antagonist. It binds to the beta-2 adrenergic receptors and prevents the binding of the endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of the downstream signaling pathways that are activated by the beta-2 adrenergic receptors.
Biochemical and Physiological Effects
ICI 118,551 has several biochemical and physiological effects. It inhibits the relaxation of the smooth muscles in the airways, which results in the constriction of the airways. This effect is used to study the mechanism of action of bronchodilators. ICI 118,551 also inhibits the stimulation of glycogenolysis in the liver, which results in the inhibition of glucose production. This effect is used to study the mechanism of action of anti-diabetic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
ICI 118,551 has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which makes it ideal for studying the function of these receptors. It is also relatively stable and easy to handle, which makes it ideal for use in experiments. However, one limitation of ICI 118,551 is that it has a relatively short half-life, which means that it needs to be administered frequently in experiments.
Orientations Futures
There are several future directions for the use of ICI 118,551 in scientific research. One potential application is the study of the role of beta-2 adrenergic receptors in the regulation of insulin secretion. Another potential application is the study of the role of beta-2 adrenergic receptors in the regulation of muscle protein synthesis. Additionally, ICI 118,551 could be used to study the mechanism of action of beta-2 adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory diseases.
Conclusion
ICI 118,551 is a selective beta-2 adrenergic receptor antagonist that is widely used in scientific research to study the function of beta-2 adrenergic receptors. It has several advantages for lab experiments, including its high selectivity and ease of handling. ICI 118,551 has several potential applications in the study of various physiological processes, and its use in scientific research is likely to continue to expand in the future.
Méthodes De Synthèse
The synthesis of ICI 118,551 involves several steps. The first step is the synthesis of 1-methoxy-4-nitrobenzene from aniline. The second step involves the reduction of 1-methoxy-4-nitrobenzene to 1-methoxy-4-aminobenzene. The third step involves the reaction of 1-methoxy-4-aminobenzene with 3-phenoxypropyl bromide to form 1-methoxy-4-(3-phenoxypropoxy)benzene.
Applications De Recherche Scientifique
ICI 118,551 is widely used in scientific research to study the function of beta-2 adrenergic receptors. These receptors are found in various tissues including the lungs, heart, and skeletal muscles. They play a crucial role in regulating various physiological processes such as bronchodilation, vasodilation, and glycogenolysis.
Propriétés
IUPAC Name |
1-methoxy-4-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-14-8-10-16(11-9-14)19-13-5-12-18-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAGRGQLLLTWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-(3-phenoxypropoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)



![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)